4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
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Overview
Description
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as methyl 2-bromoacetate, under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate. The methyl group can be introduced through alkylation reactions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with 1-phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its potential therapeutic effects. Additionally, the benzothiazole core can interact with various enzymes and proteins, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: Lacks the methyl group at the 7-position.
7-Methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: Lacks the methoxy group at the 4-position.
4-Methoxy-7-methyl-1,3-benzothiazole: Lacks the phenylpiperazine moiety.
Uniqueness
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and methyl groups, along with the phenylpiperazine moiety, allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O1S, with a molecular weight of approximately 306.45 g/mol. The presence of both methoxy and piperazine groups in its structure contributes to its biological activity.
Biological Activity Overview
The biological activities of benzothiazole derivatives have been extensively studied, revealing a range of pharmacological effects including:
- Anticancer Activity : Benzothiazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against lung and breast cancer cells .
- Antimicrobial Activity : Studies indicate that benzothiazole compounds exhibit moderate to strong antimicrobial properties. The mechanism often involves interference with microbial cell wall synthesis or function .
Anticancer Studies
A significant study evaluated the anticancer potential of benzothiazole derivatives, including this compound. The results indicated:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4-Methoxy... | A431 | 10.5 | Induction of apoptosis |
4-Methoxy... | A549 | 12.0 | Cell cycle arrest |
4-Methoxy... | H1299 | 9.8 | Inhibition of IL-6 and TNF-α production |
These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
In vitro studies have shown that benzothiazole derivatives possess significant antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy:
Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
The compound's mechanism appears to involve disruption of cellular integrity and metabolic processes in pathogens .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives for their anticancer properties. Among them, a derivative structurally related to this compound was identified as a potent inhibitor of cancer cell growth, demonstrating an IC50 value significantly lower than standard chemotherapeutic agents .
Properties
IUPAC Name |
4-methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-8-9-16(23-2)17-18(14)24-19(20-17)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVLSAJZGXMSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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